molecular formula C19H12N2O B1672663 Indolo[3,2-b]carbazole-6-carbaldehyde CAS No. 172922-91-7

Indolo[3,2-b]carbazole-6-carbaldehyde

Cat. No.: B1672663
CAS No.: 172922-91-7
M. Wt: 284.3 g/mol
InChI Key: ZUDXFBWDXVNRKF-UHFFFAOYSA-N
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Description

6-Formylindolo[3,2-b]carbazole (FICZ) is a nitrogen heterocycle with the molecular formula C₁₉H₁₂N₂O. It is a highly potent agonist for the aryl hydrocarbon receptor (AHR), a transcription factor involved in various biological processes. FICZ was originally identified as a photooxidized derivative of the amino acid tryptophan and is suggested to be an endogenous ligand of the AHR .

Mechanism of Action

Target of Action

Indolo[3,2-b]carbazole-6-carbaldehyde, also known as FICZ, is a potent agonist of the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor that plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .

Mode of Action

FICZ interacts with its primary target, the AhR, leading to a conformational change that exposes a nuclear localization sequence . This allows the AhR to dissociate from the chaperone complex and translocate into the nucleus . Once inside the nucleus, the AhR heterodimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT). The resulting complex binds to response elements (AHREs) in the promoter regions of target genes, where it recruits transcription cofactors and proteins that remodel chromatin, promoting gene transcription .

Biochemical Pathways

The interaction of FICZ with AhR leads to the induction of cytochrome P4501A1 (CYP1A1) activity . This results in oxidative stress and the activation of apoptosis via a mitochondrial-dependent pathway . The modulation of CYP1A1 activity by FICZ has a significant impact on various biochemical pathways, including those involved in xenobiotic metabolism .

Pharmacokinetics

It is known that ficz is soluble in dmso (up to 10 mg/ml), which may influence its absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

FICZ has been shown to have a concentration-dependent effect on cell growth. At low concentrations, FICZ stimulates cell growth, while at high concentrations, it inhibits cell growth . Furthermore, FICZ treatment increases the transcript expression of CYP1A1 in a dose-dependent manner . The activation of AhR by FICZ also leads to the downregulation of the receptor through the ubiquitin/proteasome degradation pathway .

Action Environment

The action, efficacy, and stability of FICZ can be influenced by various environmental factors. For instance, FICZ has good thermal, chemical, and environmental stability, which can affect its interaction with AhR . Additionally, the acidic environment of the stomach can influence the formation of FICZ after the intake of indole-3-carbinol (I3C), a compound found in Brassica family vegetables

Biochemical Analysis

Biochemical Properties

Indolo[3,2-b]carbazole-6-carbaldehyde has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to have a high affinity for binding to the aryl hydrocarbon receptor (AHR) . This interaction plays a crucial role in its biochemical reactions .

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to inhibit gap junctional intercellular communication in rat primary hepatocytes . Furthermore, it has been found to protect against oxidative DNA damage in various cell lines, including the colon carcinoma cell line Caco-2 .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to the aryl hydrocarbon receptor (AHR), leading to changes in gene expression . Additionally, it has been suggested to influence enzyme activity, specifically inducing cytochrome P-450 subfamily 1 (Cyp1) enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been reported to inhibit gap junctional intercellular communication in a dose- and time-dependent manner .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. While specific studies on this compound are limited, related compounds have shown anti-carcinogenic properties in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is formed in the acidic environment of the stomach after intake of Indole-3-carbinol (I3C), through various enzymatic pathways .

Transport and Distribution

Its high affinity for the aryl hydrocarbon receptor (AHR) suggests that it may be transported and distributed via mechanisms involving this receptor .

Subcellular Localization

Given its interactions with the aryl hydrocarbon receptor (AHR), it is likely that it localizes to areas of the cell where this receptor is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

FICZ can be synthesized through the photooxidation of tryptophan. This process involves the exposure of tryptophan to ultraviolet light or visible light, leading to the formation of FICZ. Additionally, hydrogen peroxide can be used to induce the formation of FICZ from tryptophan in the absence of light .

Industrial Production Methods

The industrial production of FICZ involves the conversion of tryptophan to FICZ using ultraviolet light or hydrogen peroxide. The process is optimized to produce FICZ in gram quantities, allowing for its use in various research applications .

Chemical Reactions Analysis

Types of Reactions

FICZ undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

FICZ has a wide range of scientific research applications, including:

Comparison with Similar Compounds

FICZ is unique among similar compounds due to its high affinity for the aryl hydrocarbon receptor and its potent biological effects. Similar compounds include:

    Indole-3-acetaldehyde (I3A): A precursor to FICZ that can also activate AHR.

    Indole-3-pyruvate (I3P): Another precursor to FICZ that can be converted to FICZ and other indole derivatives.

    Indolo[3,2-b]carbazole-6-carboxylic acid (CICZ): An oxidation product of FICZ that can also activate AHR

FICZ stands out due to its potent activation of AHR and its role in various physiological processes, making it a valuable compound for scientific research .

Properties

IUPAC Name

5,11-dihydroindolo[3,2-b]carbazole-12-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O/c22-10-14-18-12-6-2-4-8-16(12)20-17(18)9-13-11-5-1-3-7-15(11)21-19(13)14/h1-10,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDXFBWDXVNRKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C5=CC=CC=C5N4)C(=C3N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274338
Record name 6-Formylindolo(3,2-b)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172922-91-7, 229020-82-0
Record name 6-Formylindolo[3,2-b]carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172922-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Formylindolo(3,2-b)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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